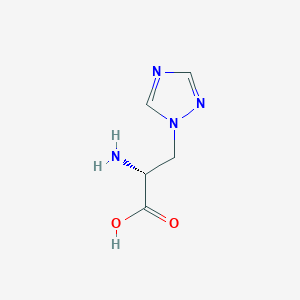

3-(1H-1,2,4-Triazole-1-yl)-D-alanine

Übersicht

Beschreibung

“3-(1H-1,2,4-Triazole-1-yl)-D-alanine” is a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including acting as Strigolactone (SL) biosynthesis inhibitors . SL biosynthesis inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of root parasitic plants .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(1H-1,2,4-Triazole-1-yl)-D-alanine”, often involves the use of 1H-1,2,4-triazole, K2CO3, and acetone . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

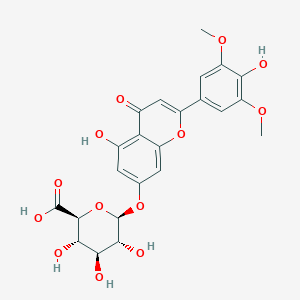

The molecular structure of “3-(1H-1,2,4-Triazole-1-yl)-D-alanine” is based on the 1,2,4-triazole ring. This ring is a five-membered tri-nitrogen aromatic heterocyclic structure, which can form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to play a key role in suppressing shoot branching. They act as Strigolactone (SL) biosynthesis inhibitors, affecting the growth of plants .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

1,2,4-triazole derivatives, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Antifungal Activity

Triazole compounds, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have been synthesized and evaluated for their antifungal activity . These compounds have been tested against eight human pathogenic fungi . The influences of the piperazine moiety on the in vitro antifungal activities of all the target compounds were evaluated .

Root Growth Stimulant

Some 1,2,4-triazol derivatives, including those with a 3-(1H-1,2,4-Triazole-1-yl)-D-alanine structure, have been applied as new agro-chemicals . They function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .

Wirkmechanismus

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

The unique structure of the triazole ring allows its derivatives to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the compound to bind with a variety of enzymes and receptors in biological systems .

Biochemical Pathways

Some triazole derivatives have been reported to inhibit the activity of the enzyme ent-kaurene oxidase, which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may also affect similar biochemical pathways.

Pharmacokinetics

The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for 3-(1H-1,2,4-Triazole-1-yl)-D-alanine to understand its ADME properties and their impact on bioavailability.

Result of Action

Some 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds inhibited the proliferation of cancer cells by inducing apoptosis . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may have similar effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-Triazole-1-yl)-D-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)